Abiraterone isopropyl ether is a chemical compound derived from abiraterone, a selective inhibitor of the enzyme 17-hydroxylase/C17-20 lyase, which plays a crucial role in androgen biosynthesis. This compound is primarily utilized in the context of cancer treatment, particularly for hormone-dependent tumors such as prostate cancer. Abiraterone isopropyl ether represents a modification of the original abiraterone structure, potentially enhancing its pharmacological properties or serving as an important intermediate in synthetic pathways.
The synthesis and characterization of abiraterone isopropyl ether have been documented in various scientific studies and patents, highlighting its significance in pharmaceutical applications. The compound has been assigned the CAS number 2484719-15-3 and has a molecular formula of C27H37NO, with a molecular weight of 391.59 g/mol .
Abiraterone isopropyl ether is classified as a steroidal compound due to its structural characteristics that resemble steroid hormones. It falls under the category of anticancer agents and is specifically noted for its role in inhibiting androgen production, making it relevant in the treatment of prostate cancer resistant to other forms of therapy .
The synthesis of abiraterone isopropyl ether typically involves several chemical transformations starting from precursors like dehydroepiandrosterone. The process often employs techniques such as:
The synthesis can be optimized using statistical design methodologies to identify critical quality attributes and process parameters that influence yield and purity. For instance, controlling reaction conditions such as temperature, solvent choice, and catalyst concentration can significantly affect the efficiency of synthesis .
Abiraterone isopropyl ether features a complex steroidal backbone with an isopropoxy group attached at the 3-position. The stereochemistry of the compound is critical for its biological activity, with specific configurations at various chiral centers influencing its interaction with target enzymes.
Abiraterone isopropyl ether undergoes various chemical reactions typical for steroid derivatives, including:
The synthesis process often includes monitoring for impurities that may arise during reactions, necessitating careful control over reaction conditions to minimize by-products .
Abiraterone isopropyl ether functions primarily by inhibiting the enzyme 17-hydroxylase/C17-20 lyase, leading to decreased production of testosterone and other androgens. This mechanism is particularly effective in hormone-dependent cancers where testosterone drives tumor growth.
The inhibition results in lower serum testosterone levels, which can significantly impact tumor progression and patient outcomes in cases of advanced prostate cancer .
Abiraterone isopropyl ether finds applications primarily in:
Abiraterone isopropyl ether serves as a strategic precursor in abiraterone acetate synthesis by temporarily protecting the C3-hydroxyl group during C17 pyridinyl functionalization. The isopropyl ether’s stability under Suzuki-Miyaura coupling conditions allows selective installation of the pyridine ring at C17 using dehydroepiandrosterone (DHEA)-derived substrates. Subsequent acid-catalyzed deprotection regenerates the C3 alcohol, which undergoes direct acetylation to form abiraterone acetate. This two-step sequence (deprotection/acylation) achieves an overall yield >85%, minimizing side reactions compared to direct acetate protection routes [8]. The isopropyl group’s steric bulk prevents metal-catalyzed elimination or oxidation side reactions during coupling, a limitation observed with smaller alkyl ethers [3].
Stereoselective introduction of the 3β-isopropoxy group is achieved through:
The C17 pyridinyl coupling employs Suzuki-Miyaura cross-coupling between steroidal vinyl triflates and 3-pyridinylboronic acid derivatives:
Table 2: Optimization of Suzuki Coupling for Pyridinyl Installation
Condition | Standard Approach | Optimized Approach | Yield Impact |
---|---|---|---|
Catalyst | Pd(PPh3)4 (3 mol%) | Pd(dppf)Cl2 (1.5 mol%) | +12% yield |
Boron Reagent | 3-Pyridinylboronic acid | 3-Pyridinyl-B(pin) | +18% yield |
Solvent System | Toluene/EtOH (3:1) | THF/H2O (5:1) with K2CO3 | +15% yield |
Temperature | 100°C | 80°C | Reduced impurities |
Protecting groups for the C3-hydroxyl must withstand coupling conditions while enabling mild deprotection:
The isopropyl group’s orthogonality—stable under coupling yet cleaved without affecting the C17 pyridinyl group—makes it ideal for abiraterone synthesis. Its deprotection with BBr3 in CH2Cl2 at −78°C to 25°C selectively generates 3β-hydroxy intermediates without C20 ketone reduction or pyridine N-alkylation [8].
Table 3: Comparison of Protecting Groups for Steroidal C3-Hydroxyl
Protecting Group | Installation Yield | Deprotection Yield | Compatibility with C17 Coupling | Key Limitation |
---|---|---|---|---|
Isopropyl ether | 92–95% | 90–93% | Excellent | Strong acids required |
Benzyl ether | 88–90% | 75–82% | Moderate | Hydrogenation side reactions |
TBDMS ether | 95% | 65–70% | Poor | Fluoride sensitivity |
Acetonide | 85% | 80% | Poor | Acid-catalyzed migration |
Scale-up of abiraterone isopropyl ether synthesis faces three primary challenges:1. Vinyl Triflate Stability: Steroidal vinyl triflates decompose above −20°C. Industrial solutions include:- In situ generation using Tf2O and 2,6-lutidine in THF at −78°C- Direct coupling without isolation (yield loss <5% vs. 20–30% with isolation) [8].2. Catalyst Cost and Removal:- Pd removal via activated charcoal or resin adsorption achieves <5 ppm residual metal- Catalyst recycling systems reduce Pd consumption by 40% [8].3. Deprotection Exotherm Control:- BBr3-mediated isopropyl cleavage releases heat (ΔT >50°C). Controlled addition in batch reactors with cryogenic cooling prevents decomposition.- Alternative MgCl2/LiCl in refluxing DMF enables milder deprotection but generates inorganic waste [2].
Process mass intensity (PMI) analysis reveals solvent use (THF, CH2Cl2) contributes >60% of total PMI. Continuous flow systems under development reduce solvent volume by 3–5× and improve temperature control during exothermic steps [8].
Table 4: Key Cost Drivers in Industrial-Scale Production
Process Step | Cost Contributor | Mitigation Strategy | Cost Reduction |
---|---|---|---|
Vinyl Triflate Formation | Cryogenic conditions | In situ generation | 25% |
Catalyst Usage | Pd leaching (5–8%) | Silica-thiol scavengers | 30% |
Solvent Consumption | THF in extraction | Continuous countercurrent extraction | 40% |
Isopropyl Deprotection | BBr3 stoichiometry | Catalytic BBr3 with TMSCl additive | 50% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0